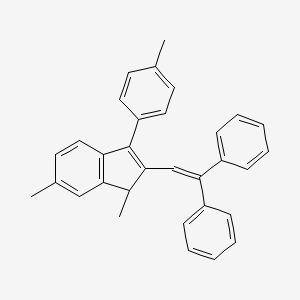
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene is an organic compound with a complex structure that includes multiple aromatic rings and a vinyl group
Preparation Methods
The synthesis of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired vinyl group.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Scientific Research Applications
2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Pharmaceuticals: This compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Chemical Research: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene include:
2-(2,2-Diphenylethenyl)-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)-cyclopent[b]indole: This compound has a similar diphenylethenyl group but differs in the core structure.
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: This compound shares the diphenylethenyl group but has different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
919789-13-2 |
|---|---|
Molecular Formula |
C32H28 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-1,6-dimethyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-14-17-27(18-15-22)32-28-19-16-23(2)20-29(28)24(3)30(32)21-31(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-21,24H,1-3H3 |
InChI Key |
HOXJSIIXJYAJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















